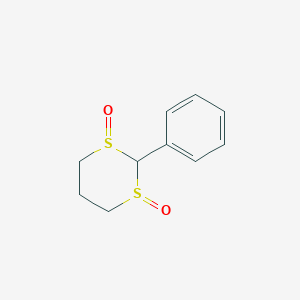

2-Phenyl-1,3-dithiane 1,3-dioxide

Description

Significance of Sulfur-Containing Heterocycles in Synthetic Methodology

Sulfur-containing heterocycles are a versatile class of compounds that have become indispensable in organic synthesis. The ability of sulfur to stabilize adjacent carbanions, act as a good leaving group, and participate in various oxidation states allows for a wide range of chemical transformations. These heterocycles serve as key intermediates, enabling chemists to perform intricate bond formations and functional group interconversions that would be challenging to achieve through other means. Their utility is highlighted in the synthesis of numerous natural products and pharmaceuticals, where precise control over stereochemistry and reactivity is crucial.

Overview of Dithianes and Oxidized Dithiane Analogues as Synthetic Reagents

Dithianes, particularly 1,3-dithianes, are a prominent family of sulfur-containing heterocycles. They are most famously employed as "masked" carbonyl groups, a concept that has revolutionized the field of retrosynthetic analysis. The deprotonation of the C-2 position of a 1,3-dithiane (B146892) generates a nucleophilic carbanion, which can then react with a variety of electrophiles to form new carbon-carbon bonds. This process, known as umpolung or reactivity inversion, effectively transforms the typically electrophilic carbonyl carbon into a nucleophilic species.

The synthetic utility of dithianes is further broadened by the oxidation of their sulfur atoms. The resulting oxidized dithiane analogues, such as dithiane monoxides and dithiane dioxides, exhibit altered reactivity. For instance, the oxidation to a sulfoxide (B87167) or sulfone can increase the acidity of the C-2 proton, facilitating its removal. Moreover, these oxidized sulfur functionalities can influence the stereochemical outcome of reactions and serve as leaving groups in subsequent transformations.

Contextualization of 2-Phenyl-1,3-dithiane (B1581651) 1,3-dioxide within Contemporary Chemical Research

Within the diverse landscape of dithiane chemistry, 2-Phenyl-1,3-dithiane 1,3-dioxide emerges as a compound of significant interest. This molecule features a 1,3-dithiane ring substituted with a phenyl group at the C-2 position and has both sulfur atoms oxidized to the sulfoxide level. This specific combination of a phenyl ring and two sulfoxide groups imparts unique electronic and steric properties to the molecule, making it a valuable tool in contemporary chemical research.

The presence of the two sulfoxide groups in a 1,3-dithiane 1,3-dioxide can exist in cis or trans diastereomeric forms, each with distinct conformations and reactivity. The trans-1,3-dithiane 1,3-dioxide, for example, has been a subject of X-ray crystal structure analysis and equilibration studies. cardiff.ac.uk The reactivity of the anion generated from deprotonating the C-2 position is a key area of investigation. For instance, the reaction of the anion of trans-1,3-dithiane-1,3-dioxide with aldehydes can lead to the formation of alcohol products as a mixture of diastereoisomers. cardiff.ac.uk

Research has explored the reactions of lithiated 2-substituted-1,3-dithiane oxides, including the 1,3-dioxide, with organoboranes. cardiff.ac.uk These studies aim to understand the migration of alkyl groups from boron to the carbon of the dithiane ring. For example, the reaction of 2-chloro-1,3-dithiane-1,3-dioxide with trioctylborane resulted in the migration of an octyl group to the C-2 position. cardiff.ac.uk Such investigations highlight the potential of these reagents in forming new carbon-carbon bonds under specific conditions. The unique structural and electronic features of this compound position it as a specialized reagent for exploring novel synthetic transformations.

Structure

3D Structure

Properties

CAS No. |

95530-97-5 |

|---|---|

Molecular Formula |

C10H12O2S2 |

Molecular Weight |

228.3 g/mol |

IUPAC Name |

2-phenyl-1,3-dithiane 1,3-dioxide |

InChI |

InChI=1S/C10H12O2S2/c11-13-7-4-8-14(12)10(13)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 |

InChI Key |

AJALSSLXGSQSTE-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)C(S(=O)C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Phenyl 1,3 Dithiane 1,3 Dioxide

Role as an Acyl Anion Equivalent in Advanced Transformations

The classical utility of 1,3-dithianes as masked acyl anions, a concept that has revolutionized organic synthesis through "umpolung" or polarity reversal, is significantly modified in the case of 2-Phenyl-1,3-dithiane (B1581651) 1,3-dioxide. The powerful electron-withdrawing nature of the two sulfone groups substantially increases the acidity of the proton at the C2 position, facilitating its removal to form a stabilized carbanion. However, this enhanced acidity is coupled with a modified nucleophilic character of the resulting anion and an increased electrophilicity of the C2 carbon itself.

Nucleophilic Addition Reactions with Electrophiles

The generation of the C2 carbanion of 1,3-dithiane (B146892) 1,3-dioxides allows for subsequent nucleophilic addition to a range of electrophiles. The reaction of trans-1,3-dithiane-1,3-dioxide with n-butyllithium generates the corresponding lithiated species, which can then react with aldehydes. This reaction, a cornerstone of carbon-carbon bond formation, proceeds to yield the corresponding alcohol as a mixture of diastereomers. While specific studies on the 2-phenyl derivative are limited, it is anticipated to follow a similar reaction pathway, with the phenyl group potentially influencing the stereochemical outcome of the addition.

The general scheme for this transformation is as follows:

This reactivity highlights the potential of 2-Phenyl-1,3-dithiane 1,3-dioxide to serve as a nucleophilic building block, enabling the synthesis of complex molecules.

Carbon-Carbon Bond Forming Reactions

Beyond simple aldehydes, the lithiated form of substituted 1,3-dithiane 1,3-dioxides engages in more complex carbon-carbon bond-forming reactions. A notable example is the reaction of lithiated 2-chloro-1,3-dithiane (B1253039) 1,3-dioxide with trioctylborane. cardiff.ac.uk In this transformation, an octyl group migrates from the boron atom to the C2 carbon of the dithiane ring, displacing the chloride ion. Subsequent oxidation of the reaction intermediate leads to the formation of nonanoic acid. cardiff.ac.uk This reaction demonstrates a unique pathway for the formation of a new carbon-carbon bond, expanding the synthetic utility of the dithiane dioxide system.

The following table summarizes the key aspects of this reaction:

| Reactants | Key Transformation | Product | Reference |

| Lithiated 2-chloro-1,3-dithiane 1,3-dioxide, Trioctylborane | Alkyl migration from boron to C2, displacement of chloride | Nonanoic acid (after oxidation) | cardiff.ac.uk |

This type of reaction underscores the potential for developing novel synthetic methodologies based on the unique reactivity of 2-substituted-1,3-dithiane 1,3-dioxides.

Reactions Involving Sulfur Oxidation States

The presence of sulfur in a higher oxidation state (+4 in the dioxide) opens up avenues for both reductive and oxidative transformations that are not accessible to the parent 1,3-dithiane.

Reductive Transformations

Detailed studies on the specific reductive transformations of this compound are not extensively documented in the current literature. However, based on the known chemistry of sulfones, it can be postulated that reduction is possible. Strong reducing agents would likely be required to reduce the sulfone groups back to the sulfide (B99878) or to cleave the carbon-sulfur bonds. The specific conditions and resulting products would depend on the nature of the reducing agent and the reaction conditions. Further research is needed to fully explore the reductive chemistry of this compound.

Oxidative Cleavage Pathways

The deprotection of the 1,3-dithiane functionality to reveal the parent carbonyl group is a critical step in its application as a masked acyl anion. For non-oxidized 1,3-dithianes, this is typically achieved through oxidative cleavage using reagents like N-bromosuccinimide or mercury(II) salts. rsc.orgscribd.comasianpubs.orgscribd.com

For this compound, the high oxidation state of the sulfur atoms would necessitate different cleavage strategies. The increased stability of the sulfone groups makes them more resistant to the traditional oxidative cleavage methods used for dithianes. It is plausible that reductive cleavage methods might be more effective for deprotection, although this area remains to be thoroughly investigated. The development of efficient and mild methods for the cleavage of the 1,3-dithiane 1,3-dioxide ring is a key area for future research to unlock its full potential in multi-step synthesis.

Electrophilic and Nucleophilic Reactivity at C2 Position

The oxidation of the sulfur atoms to the dioxide level imparts a fascinating duality to the reactivity of the C2 position in this compound.

Electrophilic Character: The two electron-withdrawing sulfone groups significantly polarize the C2-H bond, making the C2 carbon atom highly electrophilic. This is exemplified by the reaction of 2-chloro-1,3-dithiane 1,3-dioxide with the boronate complex, where the C2 carbon acts as an electrophilic center for the migrating octyl group. cardiff.ac.uk This electrophilicity suggests that the C2 position could be susceptible to attack by a variety of nucleophiles, even without prior deprotonation.

Nucleophilic Character: Conversely, as discussed in section 3.1, the increased acidity of the C2 proton allows for the facile formation of a stabilized carbanion upon treatment with a strong base. This carbanion is a potent nucleophile, capable of reacting with various electrophiles to form new carbon-carbon bonds. cardiff.ac.uk

The following table provides a comparative overview of the reactivity at the C2 position:

| Reactivity Type | Driving Force | Example Reaction |

| Electrophilic | Strong electron-withdrawing effect of two sulfone groups | Reaction of 2-chloro-1,3-dithiane 1,3-dioxide with trioctylborane cardiff.ac.uk |

| Nucleophilic | Increased acidity of the C2 proton, formation of a stabilized carbanion | Reaction of lithiated 1,3-dithiane 1,3-dioxide with aldehydes cardiff.ac.uk |

This dual reactivity makes this compound a versatile synthetic intermediate, with its reaction pathway being tunable based on the chosen reagents and reaction conditions.

Deprotonation and Lithiation at C2

The acidity of the protons at the C2 position of 1,3-dithiane derivatives is a key feature of their chemistry. For the parent 1,3-dithiane 1,3-dioxide, the pKa of the C2 proton has been determined to be 25.0. This relatively low pKa value allows for easy deprotonation using a suitable base, such as an organolithium reagent, to form a stabilized carbanion. researchgate.net The presence of the two electron-withdrawing sulfoxide (B87167) groups in the 1,3-dioxide derivative significantly enhances the acidity of the C2 proton compared to the parent 1,3-dithiane.

The formation of the 2-lithio derivative of 2-phenyl-1,3-dithiane creates a nucleophilic carbon center at the C2 position, which is central to its utility in carbon-carbon bond formation. uwindsor.ca The stability of this lithiated species is attributed to the delocalization of the negative charge by the adjacent sulfur atoms, likely involving d-orbital participation. uwindsor.ca

Reactions with Electrophiles

The lithiated carbanion of this compound readily reacts with a variety of electrophiles. A notable example is its reaction with carbon dioxide (CO₂). This carboxylation reaction introduces a carboxylic acid group at the C2 position.

The general reactivity of lithiated dithianes with electrophiles is well-established, including reactions with alkyl halides, epoxides, carbonyl compounds, and nitriles. scribd.com These reactions underscore the role of 2-lithio-1,3-dithiane derivatives as acyl anion equivalents, a concept pioneered by Corey and Seebach. uwindsor.ca

Metal-Mediated Transformations

Palladium-Catalyzed Cross-Coupling Strategies

Recent advancements have demonstrated the utility of 2-aryl-1,3-dithianes as transmetalation reagents in palladium-catalyzed cross-coupling reactions. brynmawr.edu This strategy takes advantage of the acidic benzylic proton of the dithiane, enabling it to couple with aryl bromides. brynmawr.edu While this methodology has been developed for 2-aryl-1,3-dithianes, the principles could potentially be extended to their 1,3-dioxide analogues. The reaction typically employs a palladium catalyst, such as palladium(II) acetate, in conjunction with a suitable phosphine (B1218219) ligand. brynmawr.edu

The scope of these cross-coupling reactions has been explored with various aryl bromides, demonstrating moderate to good yields. brynmawr.edu However, limitations exist, particularly with sterically hindered aryl halides and substrates bearing strong electron-withdrawing groups. brynmawr.edu

Reactions with Organometallic Reagents

The reactions of lithiated 1,3-dithiane oxides and dioxides with organometallic reagents, such as trialkylboranes, have been investigated. tandfonline.comuobasrah.edu.iq For instance, the reaction of lithiated 2-chloro-1,3-dithiane 1,3-dioxide with trioctylborane leads to the migration of an octyl group from the boron atom to the C2 carbon of the dithiane ring, displacing the chloride. tandfonline.comtandfonline.comcardiff.ac.uk Subsequent oxidation of the intermediate yields nonanoic acid. tandfonline.comtandfonline.comcardiff.ac.uk

In a related system, the reaction of lithiated 2-methoxy-1,3-dithiane (B15476882) 1-oxide with a trialkylborane resulted in two migrations, displacing both the methoxy (B1213986) group and a thiolate unit of the dithiane ring to form a dioctyl ketone after oxidation. tandfonline.comtandfonline.comcardiff.ac.uk Inducing a third migration to produce trioctylmethanol proved challenging but could be achieved in low yield by treating the intermediate with trifluoroacetic anhydride (B1165640) to facilitate a Pummerer rearrangement prior to oxidation. tandfonline.comtandfonline.comcardiff.ac.uk

Table 1: Reactions of Lithiated Dithiane Oxides with Trioctylborane

| Dithiane Derivative | Product after Oxidation | Yield | Reference |

|---|---|---|---|

| 2-Chloro-1,3-dithiane 1,3-dioxide | Nonanoic acid | 50% | cardiff.ac.uk |

Complexation with Metal Centers

The sulfur atoms in the 1,3-dithiane ring system can act as ligands, coordinating to metal centers. While specific studies on the complexation of this compound with tin(IV) centers are not prevalent in the searched literature, the general ability of related dithiane derivatives to form metal adducts is known. The formation of such complexes can influence the reactivity and stereochemistry of the dithiane ring.

Rearrangement Reactions

Rearrangement reactions involving this compound are not extensively documented in the primary literature reviewed. However, related dithiane oxides can undergo transformations like the Pummerer rearrangement under specific conditions, as mentioned in the context of reactions with trialkylboranes. tandfonline.comtandfonline.comcardiff.ac.uk This reaction typically involves the conversion of a sulfoxide to an α-acyloxy thioether in the presence of an anhydride. tandfonline.com

Additionally, the benzilic acid rearrangement, which converts a 1,2-diketone to a carboxylic acid, and the pinacol (B44631) rearrangement, the acid-catalyzed rearrangement of a 1,2-diol to a ketone, represent other classes of rearrangements that could potentially be relevant to functionalized dithiane derivatives. libretexts.org The Wolff rearrangement, involving the conversion of a diazo ketone into a ketene, is another example of a rearrangement that can lead to ring expansion in cyclic systems. libretexts.org

Pummerer Rearrangements

The Pummerer rearrangement is a characteristic reaction of sulfoxides, involving their conversion to α-acyloxy thioethers in the presence of an activating agent, typically an acid anhydride. youtube.comwikipedia.org While direct studies on this compound are not extensively documented, the reactivity of analogous 2-substituted-1,3-dithiane oxides provides significant insight into this pathway.

In a relevant study, the Pummerer rearrangement was successfully induced in a related compound, 2-methoxy-1,3-dithiane-1-oxide. cardiff.ac.uk The reaction of this substrate with trioctylborane, followed by the addition of trifluoroacetic anhydride (TFAA), led to a cascade of reactions involving a Pummerer rearrangement, ultimately yielding trioctylmethanol after oxidation. cardiff.ac.uk The TFAA activates the sulfoxide, facilitating the formation of a thionium (B1214772) ion intermediate, which is characteristic of the Pummerer mechanism. This intermediate then undergoes further reaction with the organoborane. cardiff.ac.uk

The general mechanism of the Pummerer rearrangement begins with the acylation of the sulfoxide oxygen by the anhydride. youtube.com This is followed by an elimination step, generating a thionium ion, which is then trapped by a nucleophile. youtube.com In the case of the aforementioned study, the sequence of events is more complex due to the presence of the organoborane, but the core principle of sulfoxide activation to a reactive intermediate remains central.

Investigations into the reactions of various 2-substituted-1,3-dithiane oxides with trialkylboranes have shown varied outcomes depending on the substituent at the C2 position and the nature of the base used for lithiation. cardiff.ac.uk For instance, the reaction of 2-chloro-1,3-dithiane-1,3-dioxide with trioctylborane resulted in the migration of one octyl group from boron to the C2 carbon, producing nonanoic acid after oxidation in a 50% yield. cardiff.ac.uk However, a second migration was not observed. cardiff.ac.uk

| Substrate | Reagents | Product | Yield (%) | Reference |

| 2-Chloro-1,3-dithiane 1,3-dioxide | 1. n-BuLi, 2. Trioctylborane, 3. Oxidation | Nonanoic acid | 50 | cardiff.ac.uk |

| 2-Methoxy-1,3-dithiane 1-oxide | 1. n-BuLi, 2. Trioctylborane, 3. Oxidation | Dioctyl ketone | up to 31 | cardiff.ac.uk |

| 2-Methoxy-1,3-dithiane 1-oxide | 1. n-BuLi, 2. Trioctylborane, 3. TFAA, 4. Oxidation | Trioctylmethanol | low | cardiff.ac.uk |

Cycloelimination Processes (e.g., thermal (2+2)-cycloelimination to thioformaldehyde (B1214467) S-oxide)

Cycloelimination reactions, particularly thermal (2+2)-cycloeliminations to form species like thioformaldehyde S-oxide, represent another potential reactive pathway for dithiane derivatives. However, based on available scientific literature, this type of reaction is not a commonly reported or well-documented transformation for this compound or its close analogs. The stability of the 1,3-dithiane dioxide ring system under thermal conditions may preclude facile cycloelimination. The focus of research on these systems has predominantly been on reactions involving the C2 position and the sulfoxide groups, such as Pummerer-type reactivity and reactions of the C2-anion.

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-system. wikipedia.orgstereoelectronics.org These reactions are classified by an order [i,j], which denotes the number of atoms over which each end of the sigma bond moves. wikipedia.org While there are no direct reports of this compound undergoing sigmatropic rearrangements, the principles of pericyclic chemistry and examples from related systems suggest it is a theoretical possibility.

One of the most common types of sigmatropic rearrangements is the nih.govnih.gov-sigmatropic rearrangement, such as the Cope and Claisen rearrangements. wikipedia.orglibretexts.org These reactions proceed through a six-membered cyclic transition state. An interesting example in a related system involves a nih.govnih.gov-sigmatropic rearrangement of an intermediate containing a dithiane moiety during the total synthesis of a natural product. nih.gov This demonstrates that the dithiane framework can be compatible with the geometric requirements of such rearrangements.

Another class of sigmatropic shifts are the [1,n] shifts, such as the cardiff.ac.uknih.gov and cardiff.ac.ukwikipedia.org hydrogen shifts. stereoelectronics.org Thermal cardiff.ac.uknih.gov-hydrogen shifts are generally forbidden by the Woodward-Hoffmann rules for suprafacial migrations, which are sterically feasible, while the allowed antarafacial migration is often geometrically impossible. stereoelectronics.org In contrast, thermal cardiff.ac.ukwikipedia.org-hydrogen shifts are symmetry-allowed and suprafacial, making them much more common. libretexts.org For this compound, a sigmatropic rearrangement would likely involve the phenyl group or the dithiane ring itself participating in the π-system. The presence of the sulfoxide groups would significantly influence the electronic nature of the system and potentially the feasibility and outcome of such a rearrangement.

A related nih.govnih.gov-sigmatropic rearrangement is also known for allylic sulfoxides, referred to as the Mislow-Evans rearrangement. researchgate.net This reaction involves the conversion of an allylic sulfoxide to an allylic alcohol after treatment of the rearranged intermediate with a thiophile. While this compound itself is not an allylic sulfoxide, this highlights a known rearrangement pathway for sulfoxide-containing molecules.

Stereochemical Analysis and Conformational Studies of 2 Phenyl 1,3 Dithiane 1,3 Dioxide

Ring Conformation and Puckering Dynamics

The six-membered 1,3-dithiane (B146892) ring, analogous to cyclohexane (B81311), is not planar and adopts puckered conformations to alleviate ring strain. The introduction of a phenyl group at the C2 position and the oxidation of the sulfur atoms to sulfoxides significantly influence the ring's preferred geometry and the dynamics of its conformational changes.

Chair Conformations and Deviations from Cyclohexane

The 1,3-dithiane ring, like cyclohexane, predominantly exists in a chair conformation. spectrabase.com However, the presence of two sulfur atoms in place of methylene (B1212753) groups introduces notable deviations from the ideal cyclohexane chair. The longer carbon-sulfur bonds and smaller C-S-C bond angles compared to C-C-C angles in cyclohexane lead to a more puckered and flattened chair conformation in the dithiane ring system.

Further distortion arises from the introduction of the two sulfoxide (B87167) groups in 2-phenyl-1,3-dithiane (B1581651) 1,3-dioxide. The repulsion between the sulfoxide oxygens and the axial hydrogens on the ring can lead to a further flattening of the chair or adoption of alternative twist-boat conformations to minimize steric strain. The orientation of the phenyl group, whether axial or equatorial, also plays a crucial role in determining the most stable chair conformation.

Chair-to-Twist Conformational Interconversions and Energy Barriers

Like cyclohexane, the 1,3-dithiane ring system undergoes conformational interconversion between two chair forms through a higher-energy twist-boat intermediate. The energy barrier for this ring inversion is a key parameter in understanding the molecule's dynamic behavior. For the parent 1,3-dithiane, the barrier to ring inversion is lower than that of cyclohexane, a consequence of the different bond lengths and angles within the ring.

Stereoisomerism Attributed to Sulfur Oxidation States

The oxidation of the two sulfur atoms in 2-phenyl-1,3-dithiane to sulfoxides introduces new chiral centers at the sulfur atoms. This, combined with the existing stereocenter at C2 (if substituted asymmetrically, though the phenyl group itself is achiral), gives rise to a number of possible stereoisomers.

trans and cis Isomers (e.g., 2-phenyl-1,3-dithiane trans-1,trans-3-dioxide)

The relative orientation of the two sulfoxide oxygen atoms with respect to the plane of the dithiane ring defines the cis and trans isomers. In the cis-isomer, both sulfoxide oxygens point to the same face of the ring (either both axial or both equatorial in a given chair conformation), while in the trans-isomer, they point to opposite faces (one axial and one equatorial).

For instance, 2-phenyl-1,3-dithiane trans-1,3-dioxide would have one sulfoxide oxygen in an axial position and the other in an equatorial position in its most stable chair conformation. The nomenclature can be further specified, for example, as r-2-phenyl-trans-1,trans-3-dithiane 1,3-dioxide, where r refers to the reference phenyl group. The preparation and configuration of the stereoisomers of the parent 1,3-dithiane 1,3-dioxides have been established through oxidation experiments and spectroscopic analysis. rsc.org The stereoselective synthesis of cis and trans isomers of the closely related 2-phenyl-1,3-dithiane 1-oxide has also been reported, providing a foundation for understanding the stereochemical control in the synthesis of the corresponding dioxides.

Configurational Stability of Dithiane Dioxides

The configurational stability of the sulfoxide groups is a critical aspect of the stereochemistry of 2-phenyl-1,3-dithiane 1,3-dioxide. Sulfoxides are generally configurationally stable at room temperature, meaning that the barrier to inversion of the pyramidal sulfur center is high. This stability allows for the isolation and characterization of individual stereoisomers.

The stability of the cis and trans isomers of this compound will depend on the relative thermodynamic stabilities of the different arrangements of the phenyl and sulfoxide groups. Factors such as intramolecular steric hindrance and dipole-dipole interactions will play a significant role in determining the preferred isomer. While the configurational stability of sulfoxides is a well-established principle, specific studies quantifying the stability of the individual isomers of this compound are not extensively documented in the available literature.

Steric and Electronic Influences on Molecular Geometry

The final molecular geometry of this compound is a delicate balance of steric and electronic effects exerted by the phenyl group and the two sulfoxide functionalities.

The bulky phenyl group at the C2 position has a significant steric influence. In a chair conformation, there is a general preference for bulky substituents to occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions with the axial hydrogens on C4 and C6. However, the anomeric effect, an electronic interaction involving the overlap of a lone pair on the sulfur atoms with the antibonding orbital of the C-S bond, can sometimes favor an axial orientation for certain substituents at the C2 position in 1,3-dithianes.

A comprehensive understanding of the precise molecular geometry would necessitate detailed X-ray crystallographic data or high-level computational modeling for the specific isomers of this compound, which are not widely available in the current body of scientific literature.

Transannular Dipolar Interactions Between Sulfur and Oxygen Atoms

A defining feature of the 1,3-dithiane 1,3-dioxide ring is the presence of strong dipoles associated with the two sulfoxide (S=O) bonds. The geometric arrangement of these dipoles relative to each other gives rise to significant transannular (across the ring) electrostatic interactions. The preferred conformation of the molecule represents a fine balance between minimizing steric strain and mitigating the repulsion between these dipoles.

Stereoelectronic Effects (e.g., Hyperconjugation, Electron Transfer)

Stereoelectronic effects, which describe the influence of orbital alignment on molecular stability and reactivity, are pronounced in this compound. The primary effects at play within the dithiane framework are hyperconjugation and anomeric effects. researchgate.net

Hyperconjugation involves the donation of electron density from a filled bonding orbital (like a σ C-H) to a nearby empty or partially empty antibonding orbital (like a σ* C-S). In 1,3-dithianes, the long C-S bonds distort the ring, which can enhance the overlap between specific σ and σ* orbitals. researchgate.net The oxidation of the sulfur atoms to sulfoxides makes them strongly electron-withdrawing. This lowers the energy of the σ* C-S orbitals, making them better electron acceptors and strengthening the corresponding hyperconjugative interactions. These interactions can influence bond lengths, vibrational frequencies, and NMR coupling constants. researchgate.net

The anomeric effect, typically involving the donation of a heteroatom lone pair (n) into an adjacent σ* orbital (e.g., nS → σ*C-H), is also modified. While the lone pairs on the sulfur atoms are involved in bonding to oxygen, the remaining electronic structure around the sulfur centers continues to influence the electron distribution throughout the ring. The powerful electron-withdrawing nature of the two S=O groups significantly polarizes the C2-H bond, increasing its acidity and facilitating its removal to form a carbanion. scribd.com

Diastereoselective Control in Reactions Involving Chiral Dithiane Dioxides

One of the most valuable applications of this compound is its use as a chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to control the stereochemical outcome of a reaction, after which it can be removed. wikipedia.org The trans-isomer of the title compound can be prepared in an enantiomerically pure form (e.g., (1R,3R)) and serves as a C₂-symmetric chiral acyl anion equivalent. researchgate.netresearchgate.net

The process involves the deprotonation of the C2 carbon with a strong base, such as n-butyllithium, to generate a 2-lithio-1,3-dithiane 1,3-dioxide. researchgate.netorganic-chemistry.org This species is a nucleophilic carbanion, and due to the chiral scaffold of the dioxide, it exists in a rigid, stereochemically defined environment. When this chiral nucleophile reacts with a prochiral electrophile, such as an aldehyde, it exhibits high facial selectivity, leading to the preferential formation of one diastereomer of the product. researchgate.net

A notable application is the asymmetric synthesis of (R)-Salbutamol. In this synthesis, the chiral acyl anion equivalent derived from (1R,3R)-1,3-dithiane 1,3-dioxide was used to introduce a key stereocenter with high diastereoselectivity. researchgate.net The inherent chirality of the dioxide auxiliary effectively shields one face of the nucleophilic carbon, directing the incoming electrophile to the opposite face and thereby controlling the absolute stereochemistry of the newly formed stereocenter. This diastereoselective control is fundamental to its utility in modern asymmetric synthesis. scielo.org.mx

Interactive Data Table: Diastereoselective Reactions

| Chiral Auxiliary | Electrophile | Reaction Type | Diastereomeric Ratio (d.r.) | Reference |

| (1R,3R)-1,3-Dithiane 1,3-Dioxide | Aldehyde | Aldol Addition | High (not specified) | researchgate.net |

| 2-Lithio-1,3-dithiane | Benzenesulfonate | Alkylation | N/A (Yield reported) | organic-chemistry.org |

Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique in the characterization of 2-Phenyl-1,3-dithiane (B1581651) 1,3-dioxide, offering granular details about its atomic connectivity and stereochemistry.

Proton NMR Applications in Stereochemical Assignment (e.g., 4J couplings)

Proton (¹H) NMR spectroscopy is particularly powerful in assigning the stereochemistry of the dithiane ring. The coupling constants between protons, especially the four-bond coupling (⁴J), provide critical information about their spatial relationships. In cyclic systems like the 1,3-dithiane (B146892) ring, the magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons. For instance, a larger coupling constant is typically observed for protons in a trans or axial-axial relationship, while a smaller coupling constant is indicative of a cis or axial-equatorial/equatorial-equatorial arrangement. oup.com This principle allows for the determination of the conformational preferences of the dithiane ring and the relative orientation of the phenyl and sulfoxide (B87167) groups. The analysis of these coupling patterns is essential for distinguishing between different diastereomers of 2-Phenyl-1,3-dithiane 1,3-dioxide.

Carbon-13 NMR for Structural Confirmation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, confirming the presence of the phenyl ring and the dithiane backbone. The chemical shifts of the carbon atoms are influenced by their local electronic environment. For instance, the carbon atom attached to the two sulfur atoms (C2) exhibits a characteristic chemical shift. The carbons of the phenyl ring appear in the aromatic region of the spectrum, and their substitution pattern can be confirmed by the number and splitting of the signals. chemguide.co.uk The ¹³C NMR spectrum, in conjunction with ¹H NMR data, provides unambiguous confirmation of the compound's fundamental structure.

Low-Temperature NMR for Intermediate Detection (e.g., cyclic sulfonium (B1226848) species)

Low-temperature NMR spectroscopy is a valuable tool for studying reaction mechanisms involving this compound. By slowing down reaction rates at reduced temperatures, it becomes possible to observe and characterize transient intermediates that would otherwise be too short-lived to detect. For example, in reactions involving the deprotonation of the C2 position, low-temperature NMR could potentially be used to detect the formation of the corresponding carbanion or related organometallic species. researchgate.net Similarly, in reactions involving the sulfur atoms, it may be possible to observe cyclic sulfonium ion intermediates, providing direct evidence for specific mechanistic pathways.

X-ray Crystallography for Solid-State Molecular Geometry

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of this compound in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles within the molecule. nih.gov The resulting crystal structure reveals the preferred conformation of the dithiane ring, which is often a chair or a twisted-boat conformation, and the precise orientation of the phenyl and sulfoxide groups. nih.gov This detailed geometric information is invaluable for understanding the steric and electronic effects that govern the molecule's reactivity and for validating the stereochemical assignments made based on NMR data. researchgate.netnih.govsigmaaldrich.comlibretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The characteristic vibrations of specific bonds absorb IR radiation at distinct frequencies. The most prominent and diagnostic absorption for this compound is the strong band corresponding to the S=O stretching vibration of the sulfoxide groups, typically appearing in the range of 1030-1070 cm⁻¹. The presence of the phenyl group is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.orglibretexts.org The C-H stretching vibrations of the dithiane ring's methylene (B1212753) groups are observed in the 2850-3000 cm⁻¹ range. libretexts.org

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| S=O (Sulfoxide) | 1030 - 1070 |

| Aromatic C-H | > 3000 |

| Aromatic C=C | 1450 - 1600 |

| Aliphatic C-H | 2850 - 3000 |

Advanced Spectroscopic Techniques in Mechanistic Studies (e.g., EPR for radical cations, Mössbauer for metal adducts)

To delve deeper into the mechanistic intricacies of reactions involving this compound, advanced spectroscopic techniques can be employed.

Electron Paramagnetic Resonance (EPR) Spectroscopy: In reactions that proceed through radical intermediates, EPR spectroscopy is an indispensable tool. For instance, if this compound undergoes single-electron transfer (SET) reactions, EPR can be used to detect and characterize the resulting radical cations. conicet.gov.ar The g-value and hyperfine coupling constants obtained from the EPR spectrum provide information about the electronic structure and the distribution of the unpaired electron within the radical species. researchgate.net

Mössbauer Spectroscopy: When this compound is used in the context of organometallic chemistry, for example, as a ligand for a Mössbauer-active metal such as iron, Mössbauer spectroscopy can provide valuable insights. This technique is highly sensitive to the chemical environment of the metal nucleus, including its oxidation state and coordination geometry. By studying the Mössbauer spectra of metal adducts of the dithiane, it is possible to probe the nature of the metal-ligand bonding and to follow changes in the metal center during catalytic cycles.

Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound

A comprehensive review of published scientific literature reveals a notable absence of specific computational and theoretical modeling studies focused exclusively on the chemical compound This compound . While extensive research exists on the parent compound, 1,3-dithiane, and its various derivatives, detailed quantum mechanical calculations, conformational energy analyses, and electronic structure analyses for the 1,3-dioxide variant with a 2-phenyl substituent are not available in publicly accessible research.

Computational chemistry is a powerful tool for elucidating the structural and electronic properties of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio molecular orbital theory are routinely used to predict molecular geometries, conformational preferences, and energetic barriers between different forms. However, for an article to be generated on "this compound" that strictly adheres to a detailed scientific outline, specific data from dedicated studies on this exact molecule is required.

Searches for research detailing DFT calculations for geometry optimization, such as with the B3LYP functional, or ab initio studies on energy differences and barriers for this specific compound have not yielded relevant results. Similarly, there is no available data on the in-depth analysis of its potential chair, twist, or other conformers, nor any published calculations of their respective conformational enthalpies and free energies. The electronic structure of this particular dioxide also remains unexplored in the current body of scientific literature.

While studies on related molecules, such as 2-(3-bromophenyl)-1,3-dithiane researchgate.net and other 2-substituted-1,3-dithianes researchgate.netacs.org, provide insight into the conformational behavior of the dithiane ring system, this information cannot be accurately extrapolated to the 1,3-dioxide derivative. The introduction of two oxygen atoms on the sulfur atoms significantly alters the electronic and steric properties of the ring, leading to unique conformational preferences and energetic landscapes that can only be determined through specific computational analysis of the molecule .

Computational Studies and Theoretical Modeling of 2 Phenyl 1,3 Dithiane 1,3 Dioxide

Electronic Structure Analysis

Hyperconjugation and Electron Transfer Effects

Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital, plays a crucial role in the structure and reactivity of 1,3-dithiane (B146892) systems. In the case of 2-Phenyl-1,3-dithiane (B1581651) 1,3-dioxide, the presence of the sulfoxide (B87167) groups introduces complex stereoelectronic interactions.

Computational studies on related 1,3-dithiane systems have shown that the balance of several hyperconjugative interactions, including σC-X → σC-Heq, σC-Heq → σC-X, and np(X) → σC-Heq, is essential for explaining the relative bond lengths and strengths within the dithiane ring. researchgate.net For instance, in the parent 1,3-dithiane, the distortion of the ring due to the long C-S bonds significantly enhances the overlap between σC(5)-Heq and σC-S orbitals, thereby increasing the energy of this hyperconjugative interaction. researchgate.net The introduction of two oxide groups in 2-Phenyl-1,3-dithiane 1,3-dioxide is expected to further modulate these interactions through the inductive effect of the S=O bonds and the participation of lone pairs on the oxygen atoms.

Electron transfer is another critical aspect, particularly in the context of reactions such as photo-deprotection. Theoretical calculations on the photodeprotection of 2-aryl-1,3-dithianes have demonstrated that the process is initiated by an extremely fast electron transfer from the dithiane to a triplet sensitizer. nih.govresearchgate.net This leads to the formation of a dithiane radical cation, which can then undergo further reactions. The nature of the substituent on the phenyl ring (electron-donating or electron-withdrawing) influences the stability and subsequent fragmentation pathways of this radical cation intermediate. nih.gov

To illustrate the nature of hyperconjugative interactions, a Natural Bond Orbital (NBO) analysis is often employed. Below is a representative table showcasing typical hyperconjugative interaction energies that could be expected from a computational study of a molecule like this compound.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| σ(C2-H2) | σ(S1-C6) | 1.5 - 2.5 |

| σ(C4-H4eq) | σ(S3-C2) | 2.0 - 3.0 |

| n(O1) | σ(S1-C2) | 0.5 - 1.5 |

| n(O2) | σ(S3-C2) | 0.5 - 1.5 |

| π(C-C)Ph | σ*(C2-S1) | 1.0 - 2.0 |

| Note: This table is illustrative and presents expected ranges of interaction energies based on computational studies of similar organosulfur compounds. Specific values for this compound would require dedicated DFT calculations. |

Dipole Moment Calculations

The dipole moment is a fundamental molecular property that reflects the charge distribution within a molecule. Computational methods can predict dipole moments with a high degree of accuracy, providing insights into the polarity and intermolecular interactions of a compound. For this compound, the presence of the two polar S=O bonds and the phenyl group results in a significant molecular dipole moment.

The magnitude and direction of the dipole moment are influenced by the conformation of the dithiane ring and the orientation of the phenyl group and the sulfoxide oxygens (axial or equatorial). Theoretical calculations on substituted bithiophene derivatives have shown how different functional groups can significantly alter the dipole moment. scispace.com Similarly, computational studies on 1,3-dihalocyclobutanes have demonstrated the use of dipole moment analysis to determine the puckering of the ring. acs.org For this compound, different stereoisomers (cis and trans) will exhibit distinct calculated dipole moments.

A hypothetical table of calculated dipole moments for different conformers of this compound is presented below to illustrate the expected variance.

| Conformer/Isomer | Calculated Dipole Moment (Debye) |

| trans-diequatorial phenyl-eq | 3.5 - 4.5 |

| trans-diaxial phenyl-eq | 2.0 - 3.0 |

| cis-axial,equatorial phenyl-eq | 4.0 - 5.0 |

| cis-equatorial,axial phenyl-ax | 3.0 - 4.0 |

| Note: This table provides hypothetical values based on general principles of vector addition of bond dipoles and computational data for related molecules. The actual values would depend on the specific computational method and basis set used. |

Modeling of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the modeling of reaction mechanisms, which involves the characterization of reactants, products, intermediates, and, crucially, transition states. This allows for the prediction of reaction pathways and the elucidation of factors controlling selectivity.

Prediction of Reaction Pathways (e.g., photo-deprotection)

The deprotection of 1,3-dithianes to regenerate the parent carbonyl compound is a synthetically important transformation. Photo-deprotection offers a mild alternative to harsh chemical methods. Computational studies have been instrumental in understanding the mechanism of this process. nih.govresearchgate.net

For 2-aryl-1,3-dithianes, theoretical calculations support a mechanism initiated by single electron transfer (SET) to a photosensitizer, forming a radical cation. nih.govresearchgate.net This radical cation can then undergo C-S bond cleavage to form a more stable distonic radical cation. The subsequent reaction steps are proposed to involve molecular oxygen, leading to the formation of the carbonyl compound. DFT calculations help to evaluate the energetics of these different pathways and identify the most favorable route. The presence of the sulfoxide groups in this compound would be expected to influence the initial electron transfer step and the stability of the resulting radical cation intermediates.

A representative reaction coordinate diagram, based on DFT calculations for a generalized photo-deprotection reaction, is shown below.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1. Ground State Reactants | Dithiane + Sensitizer | 0.0 |

| 2. Excited State Sensitizer | Dithiane + Sensitizer | Varies with sensitizer |

| 3. Electron Transfer Transition State | [Dithiane---Sensitizer] | +2 to +5 |

| 4. Radical Ion Pair | Dithiane•+ + Sensitizer•- | -10 to -5 |

| 5. C-S Bond Cleavage Transition State | [Distonic Radical Cation Formation]‡ | +15 to +20 |

| 6. Distonic Radical Cation + Fragment | Intermediate Species | +5 to +10 |

| 7. Reaction with O2 and subsequent steps | ... | ... |

| 8. Final Products | Carbonyl + ... | Exergonic overall |

| Note: This is a generalized and illustrative energy profile. The actual energy values are highly dependent on the specific system, solvent, and level of theory. |

Elucidation of Intermediates and Selectivity (e.g., in CO2 addition)

The reaction of lithiated 1,3-dithianes with electrophiles is a classic method for umpolung (polarity reversal) of carbonyl reactivity. The addition of carbon dioxide (CO2) to the lithiated anion of a dithiane derivative would lead to a carboxylic acid precursor. Computational studies can provide detailed insights into the structure of the lithiated intermediate and the transition state for CO2 addition.

A hypothetical table summarizing key computational findings for the elucidation of intermediates in a CO2 addition reaction is presented below.

| Computational Finding | Description |

| Structure of Lithiated Intermediate | The lithium atom is predicted to coordinate to the anionic carbon and one or both of the sulfoxide oxygen atoms, influencing the nucleophilicity of the carbanion. |

| Transition State Geometry for CO2 Addition | The calculation would likely show an early transition state with a specific angle of attack of the carbanion on the CO2 molecule, dictated by orbital overlap and steric factors. |

| Energy Barrier for C-C Bond Formation | DFT calculations would provide the activation energy for the carboxylation step, indicating the feasibility of the reaction under different conditions. |

| Structure of the Carboxylate Adduct | The geometry of the initial adduct, a lithium carboxylate, would be determined, including the coordination of the lithium ion to the carboxylate and sulfoxide oxygens. |

| Influence of Stereoisomers on Reactivity | Different diastereomers of the lithiated intermediate may exhibit different activation barriers for CO2 addition, explaining any observed selectivity. |

| Note: This table outlines the types of insights that would be gained from a dedicated computational study on this reaction. |

Applications in Asymmetric Synthesis and Organic Transformations

Chiral Auxiliary Applications

As a chiral auxiliary, 2-Phenyl-1,3-dithiane (B1581651) 1,3-dioxide is temporarily integrated into a molecule to direct the stereochemical course of subsequent reactions. wikipedia.org This allows for the selective formation of one enantiomer over the other, a crucial aspect in the synthesis of many pharmaceuticals and biologically active molecules. wikipedia.org

Diastereoselective Alkylation Reactions of Enolates

The enolates derived from 2-acyl-1,3-dithiane 1-oxides, which can be precursors to the dioxide, undergo diastereoselective alkylation. rsc.org The stereochemical outcome of these reactions is highly dependent on the relative stereochemistry of the starting acyl dithiane oxide, the nature of the 2-alkyl substituent, and the reaction conditions, including the base, solvent, and temperature. rsc.org In certain instances, the diastereoselectivity is so high that the minor isomer is undetectable by ¹H NMR spectroscopy. rsc.org This high level of control is attributed to the formation of chelated chair-form transition states where both the enolate and sulfoxide (B87167) oxygen atoms interact with the metal counter-ion. rsc.org

Stereochemical Control in Enolate Alkylation and Additions

The stereochemical control exerted by the 2-phenyl-1,3-dithiane 1,3-dioxide framework extends to various addition reactions. The deprotonation of 2-acyl-2-alkyl-1,3-dithiane 1-oxides with a variety of bases readily generates enolates that can react with alkylating agents. rsc.org The resulting products are diastereoisomeric mixtures, with the ratio being influenced by the specific stereoisomer of the starting material and the reaction parameters. rsc.org This demonstrates the compound's utility in directing the formation of specific stereocenters.

Asymmetric Addition Reactions

The lithium anion of 2-chloro-1,3-dithiane (B1253039) trans-1,3-dioxide exhibits diastereoselective reactions with aromatic aldehydes, leading to the formation of chlorohydrins with high diastereoselectivity under equilibrating conditions. rsc.org However, aliphatic aldehydes tend to result in lower selectivities. rsc.org While the intention is often to form epoxides, this can be challenging due to competing retro-aldol reactions. rsc.org The use of the magnesium anion of the corresponding 2-bromo derivative can also yield bromohydrins with high selectivity, but again, ring closure to the epoxide is often outcompeted by the retro-aldol pathway. rsc.org

Furthermore, the lithiated form of 2-phenyl-1,3-dithiane can react with various electrophiles, including Grignard reagents and nitrogen electrophiles. The reaction of 2-lithio-1,3-dithianes with nitroarenes can result in conjugate addition products. researchgate.net The ratio of addition to redox products can be influenced by temperature, with lower temperatures favoring addition. researchgate.net

Use as Chiral Building Blocks

Beyond its role as a transient chiral director, this compound and its derivatives serve as valuable chiral building blocks for the synthesis of complex, enantiomerically enriched molecules.

Synthesis of Enantiomerically Enriched Compounds

The inherent chirality of this compound, once established, can be carried through a synthetic sequence to produce a final product with a high degree of enantiomeric purity. Deacylation of 2-acyl-1,3-dithiane 1-oxide derivatives provides a route to enantiomerically enriched 2-alkyl-1,3-dithiane 1-oxides and the parent 1,3-dithiane (B146892) 1-oxide itself. researchgate.net These enantiomerically enriched building blocks can then be utilized in the synthesis of a wide array of target molecules.

Construction of Complex Molecular Architectures

A notable application of dithiane derivatives, including those related to this compound, is in the synthesis of bicyclo[1.1.1]pentanes (BCPs). nih.govresearchgate.net BCPs are recognized as valuable bioisosteres for phenyl groups in medicinal chemistry, often leading to improved pharmacological properties. nih.gov A general method involves the reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane to generate BCP-containing dithianes. nih.govresearchgate.net These adducts can then be transformed into a variety of functional groups, providing access to BCP analogues of medicinally important compounds like diarylketones. nih.gov This transformation highlights the utility of the dithiane moiety in constructing these unique and complex three-dimensional scaffolds. nih.gov

Strategies for Carbonyl Compound Regeneration from Dithiane Dioxides

The regeneration of a carbonyl group from its dithiane precursor is a critical step in many synthetic pathways. The oxidation of the sulfur atoms in the dithiane ring to form a dithiane dioxide significantly facilitates this deprotection process. The increased electrophilicity at the C2 carbon, due to the electron-withdrawing nature of the sulfone groups, renders the molecule more susceptible to nucleophilic attack and subsequent hydrolysis to the corresponding carbonyl compound.

A common strategy for the regeneration of carbonyl compounds from 1,3-dithiane derivatives involves a two-step process: oxidation of the dithiane to its corresponding mono- or dioxide, followed by hydrolysis under acidic conditions. organic-chemistry.org While direct hydrolysis of the dithiane is often challenging, the oxidized forms are more readily cleaved.

In a related context, during dehydrative glycosylation reactions utilizing 2-aryl-1,3-dithiane 1-oxides, the formation of the corresponding aryl aldehyde, such as benzaldehyde (B42025), has been observed as a notable co-product. This suggests a viable pathway for carbonyl regeneration from these oxidized dithiane species.

While specific studies detailing the regeneration of benzaldehyde from this compound are not extensively documented, research on analogous compounds provides valuable insights. For instance, the reaction of 2-chloro-1,3-dithiane-1,3-dioxide with a trialkylborane, followed by oxidation, has been shown to yield a carboxylic acid, demonstrating the reactivity of the C2 position and the cleavage of the dithiane ring system. cardiff.ac.uk This reaction underscores the principle that the dioxide is a key intermediate for breaking the C-S bonds and liberating the masked carbonyl functionality.

General methods for the deprotection of 1,3-dithianes, which are applicable to their dioxide derivatives, include treatment with various reagents under specific conditions. These methods often involve oxidative or hydrolytic cleavage.

Table 1: Representative Methods for the Deprotection of 1,3-Dithianes to Carbonyl Compounds

| Reagent System | Substrate | Product | Yield (%) | Reference |

| Chloramine-T | 2-Phenyl-1,3-dithiane | Benzaldehyde | Not specified | google.com |

| Polyphosphoric acid / Acetic acid | General 1,3-dithianes | Corresponding carbonyls | Good to excellent | |

| N-Halosuccinimide | General 1,3-dithianes | Corresponding carbonyls | Not specified | acs.org |

| Bis(trifluoroacetoxy)iodobenzene | Dithiane-containing alkaloids | Corresponding ketoamines | Not specified | organic-chemistry.org |

It is important to note that the specific conditions for the hydrolysis of this compound to benzaldehyde would require optimization based on the general principles outlined in the literature for related compounds.

Multicomponent Reaction Protocols Utilizing Dithiane Derivatives

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly valued for their efficiency and atom economy.

Despite the utility of dithiane derivatives in organic synthesis, a review of the current scientific literature reveals a notable absence of multicomponent reaction protocols that specifically utilize this compound as a key reactant. While numerous MCRs involving other functional groups and heterocyclic systems have been developed, the application of this particular dithiane dioxide in such convergent synthetic strategies appears to be an unexplored area of research. The inherent stability of the dithiane ring, even in its oxidized form, may present challenges for its direct participation as a reactive component in typical MCR cascades. Further research in this domain could unveil novel synthetic pathways and expand the scope of MCRs.

Derivatives and Analogues of 2 Phenyl 1,3 Dithiane 1,3 Dioxide

Structural Modifications and Their Impact on Reactivity

The alkylation of 2-lithio-1,3-dithianes is a well-established method for forming carbon-carbon bonds. Arenesulfonates of primary alcohols react smoothly with lithio derivatives of 1,3-dithiane (B146892) and 2-phenyl-1,3-dithiane (B1581651) at room temperature to afford 2-alkyl derivatives in high yields. organic-chemistry.org This reactivity extends to the corresponding dioxides, where the presence of an alkyl group at the 2-position influences the stereochemical outcome of subsequent reactions. For instance, easily prepared 2-alkyl-1,3-dithiane derivatives can be converted to the corresponding 1,1-difluoromethyl alkanes using BrF3. organic-chemistry.org The nature of the alkyl group, whether primary or secondary, can affect the yield of the initial dithiane preparation. organic-chemistry.org

A study on the reactions of various 2-substituted-1,3-dithiane oxides, including the 1,3-dioxide, with trialkylboranes demonstrated that a 2-chloro-1,3-dithiane-1,3-dioxide undergoes migration of an octyl group from boron to carbon with the displacement of the chloride. cardiff.ac.uk This highlights how a substituent can direct the reactivity of the dithiane dioxide core.

| Substituent at C2 | Reagent | Product | Observations |

| Alkyl | BrF3 | 1,1-difluoromethyl alkane | Good yields for primary alkyls. organic-chemistry.org |

| Chloro | Trioctylborane | Nonanoic acid (after oxidation) | Single migration of octyl group. cardiff.ac.uk |

This table summarizes the reactivity of 2-alkyl-substituted 1,3-dithiane dioxides with different reagents, showcasing the influence of the substituent on the reaction outcome.

The presence of an aryl group at the C2 position, as in the parent compound 2-phenyl-1,3-dithiane, stabilizes the adjacent carbanion through resonance. This has been exploited in various synthetic applications. The reactivity of these aryl-substituted dithianes can be further modulated by introducing substituents on the aryl ring. While specific studies on the reactivity of substituted 2-aryl-1,3-dithiane 1,3-dioxides are limited, research on the unoxidized counterparts provides valuable insights. For example, 2-aryl-1,3-dithianes can react with [1.1.1]propellane in a two-electron pathway to yield bicyclo[1.1.1]pentyl-substituted dithianes. researchgate.net

The electronic nature of the aryl substituent is expected to play a significant role in the reactivity of the corresponding dioxide. Electron-withdrawing groups on the phenyl ring would likely increase the acidity of the C2-proton, facilitating its deprotonation. Conversely, electron-donating groups would decrease its acidity.

Related Cyclic Sulfones and Mono-Sulfoxides (e.g., 2-phenyl-1,3-dithiane 1-oxide)

The oxidation state of the sulfur atoms in the dithiane ring is a critical determinant of its reactivity. Comparing the dioxide with its mono-oxidized counterpart, 2-phenyl-1,3-dithiane 1-oxide, reveals significant differences.

The mono-sulfoxide exists as a mixture of cis and trans isomers, each with distinct conformational preferences and reactivity. Enantioselective sulfoxidation of 2-substituted-1,3-dithianes can produce optically enriched sulfoxides. researchgate.net The deacylation of 2-acyl-1,3-dithiane 1-oxide derivatives is a route to preparing 2-alkyl-1,3-dithiane 1-oxides. researchgate.net

In a comparative study, the reaction of lithiated 2-methoxy-1,3-dithiane-1-oxide with trioctylborane resulted in two migrations, displacing both the methoxy (B1213986) group and the thiolate unit to form a dioctyl ketone, albeit in low yield. cardiff.ac.uk In contrast, the corresponding reaction with the 1,3-dioxide containing a chloro substituent led to only a single migration. cardiff.ac.uk This suggests a higher propensity for multiple migrations in the mono-oxide under these conditions, although side reactions can be predominant. cardiff.ac.uk

| Compound | Reagent | Key Reaction | Product |

| 2-Methoxy-1,3-dithiane-1-oxide | Trioctylborane | Double migration | Dioctyl ketone |

| 2-Chloro-1,3-dithiane-1,3-dioxide | Trioctylborane | Single migration | Nonanoic acid (after oxidation) |

This table contrasts the reactivity of a mono-sulfoxide and a di-sulfoxide of 1,3-dithiane, illustrating the impact of the oxidation state on the reaction pathway.

Comparative Studies with Other Cyclic Thioacetals (e.g., 1,3-dithiolane (B1216140) 1,3-dioxides)

The ring size of the cyclic thioacetal also plays a crucial role in its reactivity. A comparative study of the anion reactions of trans-1,3-dithiolane 1,3-dioxide (a five-membered ring) with trans-1,3-dithiane 1,3-dioxide (a six-membered ring) highlights these differences.

The anion of 1,3-dithiolane 1,3-dioxide was found to be sufficiently stable and did not decompose, in contrast to the corresponding monoxide or parent sulfide (B99878). acs.org In reactions with aldehydes, metalated trans-1,3-dithiolane 1,3-dioxide exhibited high diastereoselectivity under kinetically controlled conditions. acs.org This is in contrast to the results obtained with 1,3-dithiane 1,3-dioxide, which showed low diastereocontrol under similar conditions but high diastereocontrol under thermodynamic conditions with aromatic aldehydes.

The difference in reactivity and stereoselectivity is attributed to the conformational constraints of the respective ring systems. The five-membered dithiolane ring is more rigid than the six-membered dithiane ring, which can adopt a chair conformation. acs.org This conformational flexibility in the dithiane derivative is proposed as a reason for the lower diastereoselectivity under kinetic control.

| Cyclic Thioacetal Dioxide | Ring Size | Reaction with Aldehydes (Kinetic Control) | Key Feature |

| trans-1,3-Dithiolane 1,3-dioxide | 5-membered | High diastereoselectivity | Rigid ring structure |

| trans-1,3-Dithiane 1,3-dioxide | 6-membered | Low diastereoselectivity | Conformational flexibility |

This table provides a comparative overview of the reactivity of five- and six-membered cyclic thioacetal dioxides, emphasizing the role of ring size in stereochemical outcomes.

Emerging Research Directions and Advanced Methodologies

Photocatalytic Approaches in Dithiane Dioxide Chemistry

Photocatalysis has emerged as a powerful tool in organic synthesis, offering green and efficient pathways for various transformations. In the context of dithiane dioxide chemistry, photocatalytic methods are being explored for selective oxidation and functionalization reactions.

Recent studies have demonstrated the use of organic dyes as photocatalysts for the oxygenation of various organic substrates, including thioethers. mdpi.com For instance, photocatalysts like Eosin Y and Rose Bengal have been employed for the light-driven oxygenation of indoles and pyrroles. mdpi.com While direct photocatalytic studies on 2-Phenyl-1,3-dithiane (B1581651) 1,3-dioxide are not extensively documented, the general principles of photocatalytic oxidation of sulfides to sulfoxides and sulfones are highly relevant. These reactions often proceed through a radical pathway involving superoxide (B77818) anions. mdpi.com

The application of visible-light photocatalysis has also been successful in the synthesis of complex molecules like 2,3-diamines and sulfonylated pyrrolinones, showcasing the versatility of this approach in forming new carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.orgmdpi.com These methodologies provide a foundation for developing novel photocatalytic reactions involving 2-Phenyl-1,3-dithiane 1,3-dioxide, potentially leading to new synthetic routes for valuable compounds.

Table 1: Examples of Photocatalytic Systems in Organic Synthesis

| Photocatalyst | Substrate | Product | Key Features |

| 4CzIPN | Anilines and Diisopropylethylamine | 2,3-Diamines | Visible-light driven, metal-free, mild conditions. rsc.org |

| fac-Ir(ppy)3 | 1,5-Dienes | Sulfonylated Pyrrolinones | Regioselective tandem sulfonylation-cyclization. mdpi.com |

| Eosin Y, Rose Bengal | Indoles, Pyrroles | Oxygenated Products | Light-driven, efficient for heterocyclic compounds. mdpi.com |

Electrochemical Studies of Redox Properties and Transformations

Electrochemical methods offer a unique way to study the redox properties of molecules and drive chemical transformations. For dithiane derivatives, electrochemical techniques can provide insights into their oxidation and reduction potentials, which is crucial for understanding their reactivity.

Furthermore, the formation of the 2-lithio-1,3-dithiane anion, a key intermediate in many dithiane-based syntheses, involves a change in the oxidation state of the carbon at the 2-position. quimicaorganica.orgscribd.comresearchgate.net Studying the electrochemical behavior of this compound could reveal pathways for its conversion to other functional groups or for its use as a redox mediator in catalytic cycles.

Green Chemistry Principles in Dithiane Dioxide Synthesis and Application

Green chemistry principles are increasingly important in modern chemical synthesis, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. The synthesis and application of this compound can be evaluated through this lens.

The preparation of the parent 1,3-dithiane (B146892) often involves the reaction of a carbonyl compound with 1,3-propanedithiol (B87085) in the presence of an acid catalyst. organic-chemistry.orgscribd.com Efforts to make this process greener could involve the use of reusable solid acid catalysts or performing the reaction in water. organic-chemistry.org For instance, a Lewis acid-surfactant-combined copper bis(dodecyl sulfate) catalyst has been shown to be effective and reusable for thioacetalization in water. organic-chemistry.org

The subsequent oxidation of the sulfur atoms to form the dioxide can also be optimized for greener conditions. The use of hydrogen peroxide with an iodine catalyst in water represents a more environmentally benign approach compared to traditional oxidizing agents. organic-chemistry.org

In terms of applications, the use of 2-Phenyl-1,3-dithiane and its derivatives as acyl anion equivalents in synthesis is a well-established strategy. sigmaaldrich.comuwindsor.ca Developing catalytic and more atom-economical reactions that utilize this chemistry would further align its application with green chemistry principles.

Advanced Catalyst Development for Dithiane Dioxide Reactions

The development of advanced catalysts is crucial for enhancing the efficiency and selectivity of reactions involving dithiane dioxides. While the provided information does not detail specific catalysts for this compound, we can infer potential directions from related chemistries.

For the synthesis of dithianes, various catalysts have been explored, including Brønsted and Lewis acids. organic-chemistry.org More advanced systems include yttrium triflate, tungstophosphoric acid, and hafnium trifluoromethanesulfonate, which offer high selectivity and efficiency. organic-chemistry.org The development of reusable solid acid catalysts, such as sulfamic acid-functionalized magnetic nanoparticles, represents a significant advancement, allowing for easy catalyst recovery and reuse. researchgate.net

In the context of reactions involving the dithiane dioxide itself, catalysts that can selectively activate the C-S or S=O bonds would be of great interest. This could include transition metal catalysts or organocatalysts designed to interact with the sulfoxide (B87167) groups. For instance, in photocatalysis, the choice of photocatalyst can dramatically influence the reaction outcome, as seen in the selective oxidation of thioethers to either sulfoxides or sulfones depending on the solvent and catalyst system. mdpi.com The design of catalysts that can control the stereochemistry of reactions at the sulfur centers of the dithiane dioxide would also be a valuable area of research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-phenyl-1,3-dithiane 1,3-dioxide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via oxidation of 2-phenyl-1,3-dithiane using meta-chloroperoxybenzoic acid (m-CPBA), achieving diastereomeric mixtures. For example, oxidation of 2-phenyl-2-methyl-1,3-dithiane with m-CPBA yields 76% of the major diastereomer after preparative TLC purification . Alternative routes involve lithiation of 1,3-dithiane derivatives followed by electrophilic quenching, as seen in reactions with epoxides to form secondary alcohols . Key factors include solvent choice (e.g., dry tetrahydrofuran), temperature control (−30°C for lithio intermediates), and chromatography for purification.

Q. How is the molecular structure of this compound characterized, and what are its key geometric parameters?

- Methodological Answer : Single-crystal X-ray diffraction reveals a chair conformation for the dithiane ring, with endocyclic torsion angles ranging 58–73°. The C(2) valence angle varies significantly (109.6°–114.2°) depending on substitution, as observed in trans/cis-1-oxide and trans-1,3-dioxide derivatives. For example:

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Safety measures include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation; if exposed, move to fresh air and seek medical attention .

- Storage : Store in airtight containers at room temperature, away from oxidizing agents .

- Waste Disposal : Segregate waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How do transannular dipole-dipole interactions influence the conformational stability of this compound?

- Methodological Answer : The axial/equatorial positioning of sulfoxide groups induces dipole interactions between sulfur and oxygen atoms, stabilizing specific conformers. X-ray data show shortened C–H···O contacts (2.4–2.6 Å) in the crystal lattice, indicating significant dipole contributions. These interactions explain the puckered chair conformation and angular distortion at C(2), which is 114.2° in the dioxide vs. 109.6° in the mono-oxide . Computational models (e.g., DFT) can quantify these effects by correlating experimental geometries with electronic structure calculations.

Q. What strategies enable stereochemical control during the synthesis of diastereomeric this compound derivatives?

- Methodological Answer : Diastereoselectivity is achieved through:

- Oxidizing Agents : m-CPBA favors axial oxidation, while steric bulk at C(2) (e.g., methyl groups) directs equatorial substitution .

- Temperature : Low temperatures (−78°C) stabilize lithio intermediates, reducing epimerization during alkylation .

- Chromatography : Preparative TLC or HPLC separates diastereomers, as demonstrated by the isolation of s-cis-2-phenyl-cis-2-methyl-1,3-dithiane 1-oxide (76% yield) .

Q. Can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Yes. Molecular docking and transition-state simulations (e.g., using Gaussian or ORCA) model nucleophilic attack at sulfur centers. Parameters like LUMO energy (calculated from X-ray-derived geometries) predict susceptibility to nucleophiles. For example, the electron-withdrawing effect of sulfone groups increases electrophilicity, favoring SN2 mechanisms at axial positions . Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is recommended.

Q. What contradictions exist in reported structural data for 2-phenyl-1,3-dithiane derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies arise in C(2) valence angles between X-ray studies (109.6°–114.2° ) and computational predictions. Resolution strategies include:

- Multivariate Analysis : Compare torsion angles and dipole moments across derivatives to identify trends.

- Dynamic NMR : Probe conformational equilibria in solution to reconcile crystallographic vs. solution-phase data .

- High-Resolution Mass Spectrometry : Confirm molecular integrity and rule out polymorphic effects.

Q. How is this compound utilized as a building block in stereoselective organic synthesis?

- Methodological Answer : The compound serves as a chiral auxiliary or sulfone precursor:

- Epoxide Ring-Opening : React 2-lithio-1,3-dithiane with epoxides (e.g., 2,6-dimethyl-1,2-epoxy-5-heptene) to form secondary alcohols with >98% yield .

- Sulfone Elimination : Thermolysis generates alkenes via syn-elimination, useful in cross-coupling reactions .

- Asymmetric Catalysis : Chiral sulfoxide derivatives facilitate enantioselective alkylation, as demonstrated in prostaglandin synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.